

An In-depth Technical Guide to MMAF-Methyl Ester: Structure and Chemical Properties

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Compound of Interest

Compound Name: MMAF-methyl ester

Cat. No.: B15623069

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Abstract

Monomethyl Auristatin F-methyl ester (**MMAF-methyl ester** or MMAF-OMe) is a synthetic, highly potent antineoplastic agent and a derivative of the natural dolastatin 10. As a critical component in the development of antibody-drug conjugates (ADCs), **MMAF-methyl ester** functions as a cytotoxic payload, delivered specifically to cancer cells to induce apoptosis. Its chemical structure, characterized by a methyl ester at the C-terminus, distinguishes it from its parent compound, Monomethyl Auristatin F (MMAF), influencing its cell permeability and cytotoxic profile. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **MMAF-methyl ester**, supported by quantitative data, experimental methodologies, and pathway visualizations to aid researchers in its application for targeted cancer therapy.

Chemical Structure and Properties

MMAF-methyl ester is a complex pentapeptide analogue. The presence of the methyl ester on the C-terminal phenylalanine distinguishes it from MMAF, which possesses a free carboxylic acid. This modification significantly impacts the molecule's polarity and ability to cross cellular membranes.

General Properties

A summary of the key chemical and physical properties of **MMAF-methyl ester** is provided in Table 1.

Property	Value	Reference(s)
Molecular Formula	C40H67N5O8	[1]
Molecular Weight	745.99 g/mol	[2]
CAS Number	2353409-70-6	[1][2]
Appearance	White to off-white solid	
Purity	≥98% (typically by HPLC)	[1]
Solubility	Soluble in DMSO, DCM, DMF	[1]
Storage Conditions	-20°C	[1]

Spectral Data

Detailed structural elucidation of **MMAF-methyl ester** is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.2.1. NMR Spectroscopy

NMR analysis of the parent compound, MMAF, reveals the presence of cis/trans conformers in solution, a characteristic shared with other auristatin derivatives.[3][4][5][6] The ratio of these conformers can be influenced by the solvent and temperature.[6] While specific NMR data for **MMAF-methyl ester** is not publicly detailed, the spectra would be expected to be very similar to that of MMAF, with the key difference being the appearance of a methyl ester singlet in the ¹H NMR spectrum (typically around 3.7 ppm) and a corresponding carbonyl and methoxy signal in the ¹³C NMR spectrum.

1.2.2. Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and purity of **MMAF-methyl ester**. For the parent compound MMAF, the protonated molecule [M+H]⁺ is observed at m/z 732.5.[7] Therefore, for **MMAF-methyl ester**, the expected protonated molecule [M+H]⁺

would be observed at approximately m/z 746.5. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.[8]

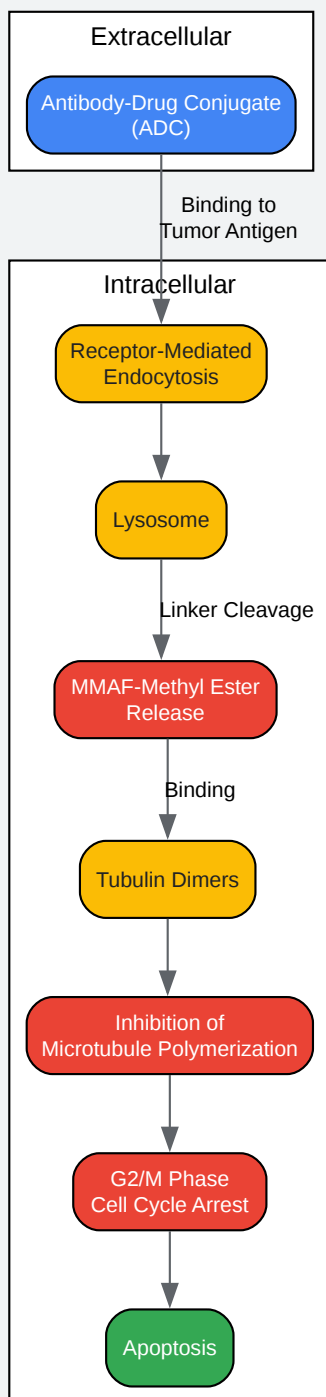
Mechanism of Action

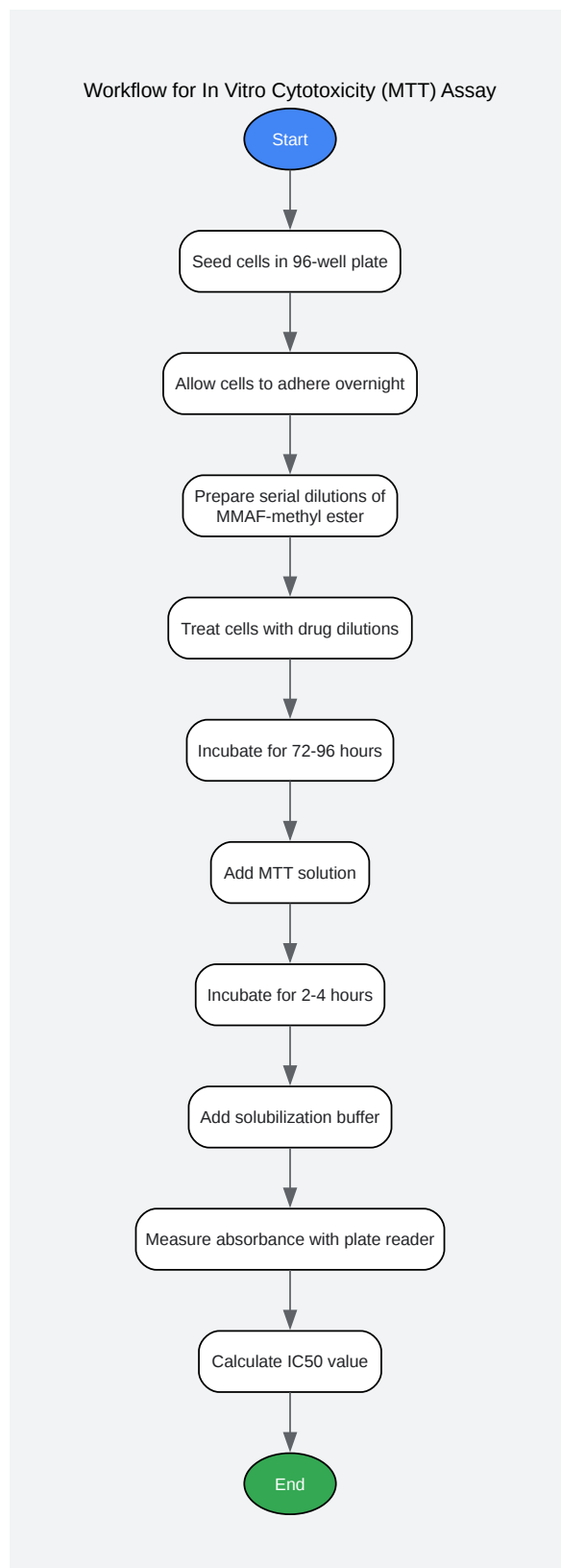
The cytotoxic effect of **MMAF-methyl ester** is attributed to its potent activity as a tubulin polymerization inhibitor, a mechanism inherited from the auristatin class of molecules.[9][10]

Signaling Pathway

Upon entry into the target cell, **MMAF-methyl ester** binds to tubulin, a key protein in the formation of microtubules. This binding disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Mechanism of Action of MMAF-Methyl Ester





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